4-Methyl-2-(1-phenylethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIENFWPRLIQTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 Methyl 2 1 Phenylethyl Aniline
Reactivity of the Aromatic Ring System
The aniline (B41778) ring in 4-Methyl-2-(1-phenylethyl)aniline is electron-rich, making it highly susceptible to attack by electrophiles. The substitution pattern is governed by the directing effects of the amine (-NH₂), methyl (-CH₃), and 1-phenylethyl groups already present on the ring.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The primary amine group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. Similarly, the methyl and 1-phenylethyl groups are also activating, ortho, para-directing substituents, albeit weaker, operating through an inductive effect and hyperconjugation. stackexchange.com
In this compound, the positions ortho and para to the strongly activating amino group are positions 3, 5, and the (blocked) position 6. The position para to the amine (position 5) is sterically unhindered and electronically activated, making it a likely site for substitution. The position ortho to the amine (position 3) is also activated. Therefore, electrophilic attack is predicted to occur preferentially at the C5 and C3 positions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. byjus.comlibretexts.orgmasterorganicchemistry.com For instance, halogenation can be achieved using various reagents. Electrochemical methods have been developed for the selective monohalogenation of aniline derivatives, offering a controlled alternative to traditional chemical methods which can often lead to polyhalogenated products. acs.org
Table 1: Representative Conditions for Electrophilic Aromatic Substitution on Aniline Derivatives
| Reaction Type | Reagent(s) | Catalyst | Typical Product(s) | Reference(s) |
| Bromination | Br₂ | None/Lewis Acid (e.g., FeBr₃) | Bromo-substituted aniline | byjus.com |
| Chlorination | Cl₂ | Lewis Acid (e.g., AlCl₃, FeCl₃) | Chloro-substituted aniline | byjus.com |
| Electrochemical Bromination | Bu₄NBr | Electricity (Constant Potential) | Monobromo-substituted aniline | acs.org |
| Nitration | HNO₃ | H₂SO₄ | Nitro-substituted aniline | libretexts.orgmasterorganicchemistry.com |
| Friedel-Crafts Alkylation | R-X (Alkyl Halide) | Lewis Acid (e.g., AlCl₃) | Alkyl-substituted aniline | masterorganicchemistry.comcem.com |
Note: This table presents general conditions for aniline derivatives. Specific outcomes for this compound would need experimental verification.
Transformations Involving the Methyl Group
The methyl group attached to the aniline ring offers another site for chemical transformation, primarily through oxidation.
Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities
The benzylic methyl group can be oxidized to introduce carbonyl or carboxylic acid functionalities. This transformation typically requires strong oxidizing agents. For example, studies on related p-toluidine (B81030) (4-methylaniline) derivatives show that the methyl group can be converted into a formyl group (-CHO) or a carboxyl group (-COOH). Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃). The extent of oxidation often depends on the reaction conditions, such as temperature and the concentration of the oxidant. Enzymatic oxidation, for instance using xanthine (B1682287) oxidase, has also been reported for the oxidation of methyl groups on heterocyclic rings, suggesting a potential route for biochemical transformations. nih.gov
Table 2: General Conditions for Oxidation of Aromatic Methyl Groups
| Oxidizing Agent | Target Functionality | Typical Conditions | Reference(s) |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic solution, heat | General Knowledge |
| Chromium Trioxide (CrO₃) | Carboxylic Acid / Ketone | Acidic solution (e.g., Jones reagent) | General Knowledge |
| Xanthine Oxidase | Aldehyde/Carboxylic Acid | Enzymatic, aqueous buffer, pH dependent | nih.gov |
Note: This table provides general conditions for the oxidation of methyl groups on aromatic rings. The specific application to this compound may require optimization.
Reactivity at the Amine Nitrogen Center
The primary amine group is a key reactive center, participating in nucleophilic additions and condensation reactions.
Formation of Imine Derivatives (Schiff Bases)
As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.com This reaction is typically catalyzed by either acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the C=N double bond is a reversible process.
Research on structurally similar anilines, such as 4-bromo-2-methylaniline, demonstrates that Schiff bases can be synthesized by refluxing the aniline with an appropriate aldehyde (e.g., 2-hydroxy-5-methylbenzaldehyde) in an alcoholic solvent, often with a catalytic amount of acetic acid. researchgate.netresearchgate.net
Table 3: Example Conditions for Schiff Base Formation from Substituted Anilines
| Aniline Derivative | Carbonyl Compound | Solvent | Catalyst | Conditions | Reference(s) |
| 4-bromo-2-methylaniline | 2-hydroxy-5-methylbenzaldehyde | Ethanol | Acetic Acid | Reflux, 4h | researchgate.net |
| 4-bromoaniline | 2-acetamidobenzaldehyde | Methanol | Acetic Acid | Reflux, 4h | researchgate.net |
| General Primary Amine | Aldehyde/Ketone | Ethanol/Methanol | Acid or Base | Reflux | youtube.com |
Note: This table shows conditions used for analogous anilines. These serve as a starting point for the synthesis of Schiff bases from this compound.
Condensation Reactions Leading to Oligomeric or Polymeric Structures
Aniline and its derivatives can be polymerized to form polyanilines (PANI), a class of conducting polymers. This is typically achieved through chemical or electrochemical oxidative polymerization. The properties of the resulting polymer, such as solubility, conductivity, and morphology, are highly dependent on the nature and position of the substituents on the aniline monomer.
While specific studies on the polymerization of this compound are not prominent, research on other ortho-substituted anilines provides insight. For instance, the polymerization of 2-(1-methylbut-2-en-1-yl)aniline has been accomplished via chemical oxidative polymerization using an oxidant like ammonium (B1175870) persulfate in an acidic medium. The resulting polymers were soluble in common organic solvents, and the substituent was found to influence the polymer's morphology and electrical properties. It is expected that this compound could similarly undergo oxidative polymerization to yield a substituted polyaniline, with the bulky 1-phenylethyl group likely impacting the polymer's final structure and characteristics.
Nucleophilic Reactivity and Bond-Forming Processes
The core reactivity of this compound is expected to be dictated by the nucleophilic character of the amino group (-NH₂). The nitrogen atom's lone pair of electrons can readily attack electrophilic centers, initiating a wide array of bond-forming reactions. The electronic nature of the aromatic ring, influenced by the electron-donating methyl group and the steric bulk of the 1-phenylethyl group at the ortho position, would modulate this reactivity.
Generally, anilines participate in fundamental bond-forming processes such as:
N-Alkylation and N-Arylation: Reactions with alkyl halides or aryl halides (often under transition-metal catalysis, such as the Buchwald-Hartwig amination) to form secondary and tertiary amines. semanticscholar.orgnih.govnih.govmit.edu
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, a versatile intermediate for introducing various functional groups onto the aromatic ring. mdpi.com
However, specific studies quantifying the rates, yields, and scope of these reactions for this compound are not documented in the surveyed literature. The significant steric hindrance provided by the ortho-(1-phenylethyl) group is predicted to have a substantial impact on its reactivity compared to less hindered anilines like p-toluidine. This steric bulk could necessitate more forcing reaction conditions or specialized catalytic systems to achieve efficient transformations. semanticscholar.org
Interactive Data Table: General Reactivity of Anilines (Illustrative)
This table illustrates general reactions of anilines due to the lack of specific data for this compound.
| Reaction Type | General Reactants | General Products | Catalyst/Conditions | Potential Impact of Substituents on this compound |
| N-Arylation | Aryl Halide | Diaryl/Alkyl-Aryl Amine | Palladium catalyst, Base | Steric hindrance from ortho-(1-phenylethyl) group may slow the reaction or require specific bulky phosphine (B1218219) ligands. |
| Acylation | Acyl Chloride | Amide | Base (e.g., Pyridine) | The nucleophilicity of the amine is maintained by the methyl group, but steric hindrance could be a factor. |
| Diazotization | NaNO₂, HCl | Diazonium Salt | 0-5 °C | Standard reaction, though the stability of the resulting diazonium salt could be influenced by the substituents. |
Reactions for the Synthesis of Complex Organic Architectures
Anilines are pivotal starting materials for synthesizing heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials. Classical reactions for building complex architectures from anilines include:
Skraup and Doebner-von Miller reactions: For the synthesis of quinolines using glycerol (B35011) or α,β-unsaturated carbonyl compounds under acidic conditions. derpharmachemica.comresearchgate.net
Friedländer Annulation: The condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to yield quinolines. organic-chemistry.org
Camps Cyclization: The intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones or quinolin-4-ones. mdpi.com
Pictet-Spengler reaction: For the synthesis of tetrahydroisoquinolines, though this typically involves phenethylamines rather than anilines directly.
The structure of this compound, with its free amino group and substituted aromatic ring, makes it a plausible candidate for such cyclization reactions. For instance, a Doebner-von Miller type reaction could theoretically lead to a polysubstituted quinoline. Nevertheless, no published examples of these or other complex synthetic applications utilizing this compound as the primary building block were identified. The absence of such reports prevents a detailed discussion of its role in the synthesis of complex organic architectures based on direct evidence.
Interactive Data Table: Quinoline Synthesis from Anilines (General Examples)
This table shows general methods for synthesizing quinolines from anilines, as specific examples with this compound are unavailable.
| Reaction Name | Co-reactants | General Product | Catalyst/Conditions |
| Doebner-von Miller | α,β-Unsaturated Aldehyde/Ketone | Substituted Quinoline | Strong Acid (e.g., H₂SO₄), Oxidizing Agent |
| Skraup Synthesis | Glycerol, Sulfuric Acid | Quinoline | Oxidizing Agent (e.g., Nitrobenzene) |
| Combes Synthesis | β-Diketone | Substituted Quinoline | Acid Catalyst |
Stereochemical Investigations and Chiral Properties
Enantioselective and Diastereoselective Control in Synthetic Pathways
The 1-phenylethyl group is a cornerstone in controlling the stereochemical outcome of synthetic pathways. Its derivatives are employed to achieve high levels of enantioselectivity and diastereoselectivity.
In the realm of organocatalysis, chiral amines incorporating the α-phenylethyl auxiliary have been successfully used as Lewis bases for the enantioselective α-amination of substrates like ethyl α-phenyl-α-cyanoacetate. nih.gov Studies have shown that catalysts such as (R)-N-benzyl-N-(1-phenylethyl)-amine and (R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamine can produce amination products in high yields with significant enantiomeric excess (ee), reaching up to 84% ee. nih.gov
Diastereoselective control is critical in cyclization reactions, which are fundamental for synthesizing natural products. The phenylethylamine moiety has been used as a chiral auxiliary in these processes to create chiral heterocyclic compounds, including piperidin-2-ones and lactams. mdpi.com A notable example involves the diastereoselective synthesis of N-protected pyrrolidines. nih.gov This one-pot, four-step protocol uses a chiral sulfinimine and achieves excellent diastereoselectivity, with diastereomeric ratios (dr) as high as 97.5:2.5, as determined by chiral High-Performance Liquid Chromatography (HPLC). nih.gov
The table below summarizes the effectiveness of phenylethylamine-derived catalysts in achieving stereocontrol in specific reactions.
| Catalyst/Auxiliary | Reaction Type | Substrate | Stereoselectivity |
| (R)-N-benzyl-N-(1-phenylethyl)-amine | α-amination | Ethyl α-phenyl-α-cyanoacetate | up to 84% ee |
| (R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamine | α-amination | Ethyl α-phenyl-α-cyanoacetate | up to 84% ee |
| Chiral Sulfinimine with a silyl-substituted intermediate | Cyclization | Diaryl olefin and chiral imine | 97.5:2.5 dr |
Chiral Auxiliaries Derived from or Related to Phenylethyl Anilines
Chiral auxiliaries are stereogenic groups temporarily integrated into a compound to direct the stereochemical course of a synthesis. wikipedia.org The 1-phenylethylamine (B125046) (α-PEA) framework, the parent structure of 4-Methyl-2-(1-phenylethyl)aniline, is a privileged and widely utilized chiral auxiliary. mdpi.comwikipedia.org
(S)-1-Phenylethylamine has been instrumental as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org This approach leverages the known absolute configuration of the (S)-1-phenylethylamine to establish the stereochemistry of the final product. rsc.org
Furthermore, the combination of the 1-phenylethylamine auxiliary with other chiral units has led to powerful synthetic tools. In aza-Diels-Alder reactions, imines formed from glyoxylates and N-(S)- or N-(R)-1-phenylethylamine are used in conjunction with other auxiliaries like (-)-8-phenylmenthol. researchgate.net This dual-auxiliary approach can achieve complete diastereoselectivity, yielding single adducts that serve as precursors for bioactive piperidinic compounds. researchgate.net The effectiveness of the auxiliary is attributed to its ability to create a sterically defined environment, often enhanced by π-stacking interactions involving the phenyl ring, which influences diastereofacial selection. researchgate.net
The versatility of α-PEA as a chiral auxiliary is demonstrated in various applications, as shown in the table below.
| Auxiliary System | Application | Key Outcome |
| (S)-1-Phenylethylamine | Synthesis of azetidine-2,4-dicarboxylic acid | Enantiopure product formation |
| N-(1-phenylethyl)imine and (-)-8-phenylmenthol | Aza-Diels-Alder reaction | Complete diastereoselectivity |
| N-acyl derivative of (S)-α-PEA | Asymmetric alkylation | Diastereoselective formation of imides |
Design and Synthesis of C2-Symmetric Derivatives Incorporating this compound Units
C2-symmetry, where a molecule has a twofold rotational axis, is a common design element in chiral ligands and catalysts for asymmetric synthesis. The rationale is that such symmetry reduces the number of possible transition states, often leading to higher enantioselectivity.
Derivatives incorporating the chiral 1-phenylethylamine unit have been used to create C2-symmetric structures. For instance, C2-symmetric chiral auxiliaries based on an azetidine (B1206935) framework have been prepared from (S)-1-phenylethylamine. rsc.org These auxiliaries were subsequently used in the asymmetric alkylation of their propionamide (B166681) derivatives to study the influence of ring size on stereochemistry. rsc.org
While direct reports on C2-symmetric molecules derived specifically from two units of this compound are scarce, the principle is well-established using the parent 1-phenylethylamine. The synthesis of (R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamine is an example of a C2-symmetric ligand that has proven effective as an organocatalyst. nih.gov The design involves linking two chiral (R)-1-phenylethylamine units via a propyl bridge, creating a symmetric bidentate ligand capable of coordinating with reagents and influencing the stereochemical environment of a reaction.
Stereochemical Analysis of Reaction Products and Intermediates
The determination of the stereochemical purity and absolute configuration of reaction products is paramount. A suite of analytical techniques is employed for this purpose in studies involving phenylethyl aniline (B41778) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to assign the relative configuration of diastereomers. For example, in the synthesis of adducts from aza-Diels-Alder reactions, NMR data was crucial in assigning the absolute configuration of the products. researchgate.net
X-ray Crystallography: This technique provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration. The structure of a chiral photochromic Schiff base synthesized from (R)-1-phenylethylamine was confirmed by X-ray analysis, which also detailed intramolecular hydrogen bonding and key bond distances, such as C=N (1.279 Å) and N-C (1.477 Å). researchgate.net
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a chiral compound. It was used to determine a diastereomeric ratio of 97.5:2.5 in the synthesis of silyl-substituted pyrrolidines. nih.gov
Specific Optical Rotation: Measuring the angle to which a chiral compound rotates plane-polarized light is a classic method for characterizing enantiomers. This data, in conjunction with other techniques like NMR and X-ray analysis, helps in the unequivocal assignment of absolute configurations. researchgate.net
The following table outlines the primary analytical methods used for stereochemical analysis.
| Analytical Technique | Information Provided | Example Application |
| NMR Spectroscopy | Relative configuration of diastereomers, structural assignment | Assigning configuration of aza-Diels-Alder adducts |
| X-ray Crystallography | Absolute configuration, 3D structure, bond lengths/angles | Analysis of a chiral Schiff base from (R)-1-phenylethylamine |
| Chiral HPLC | Enantiomeric excess (ee), Diastereomeric ratio (dr) | Determining stereoselectivity in pyrrolidine (B122466) synthesis |
| Specific Optical Rotation | Direction and magnitude of optical activity | Assigning absolute configuration of cycloaddition products |
Structural Elucidation and Solid State Characterization
X-ray Crystallographic Analysis of 4-Methyl-2-(1-phenylethyl)aniline and its Derivatives
While specific crystallographic data for this compound is not extensively detailed in the provided research, the analysis of its derivatives and similar aniline (B41778) compounds provides a strong framework for understanding its potential solid-state behavior.
Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, π-π Stacking, C-H···π Interactions)
The crystal packing of aniline derivatives is governed by a variety of non-covalent interactions that are crucial for the stability of the crystal lattice. rsc.org
Hydrogen Bonding: In the structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, strong N-H···O hydrogen bonds are observed, which form continuous two-dimensional sheets. eurjchem.com For this compound, similar N-H···N or N-H···π interactions would be expected, involving the amine group's hydrogen atoms.
π-π Stacking: These interactions are common in aromatic compounds. The phenyl rings of adjacent molecules can stack upon one another, contributing to crystal stability.
C-H···π Interactions: Weak C-H···π interactions are also noted in related structures, creating a comprehensive three-dimensional network. eurjchem.com In this compound, the various C-H bonds of the methyl and phenylethyl groups can act as donors to the aromatic rings, further stabilizing the crystal structure. Studies on compounds like 4-amino-1-(β-phenylethyl)-1,2,4-triazolium bromide also highlight the importance of anion···π-system interactions in the crystal structure. researchgate.net
Absolute Configuration Determination
For chiral molecules like this compound, which has a stereocenter at the benzylic carbon, X-ray crystallography is a definitive method for determining the absolute configuration (R or S). This is typically achieved by using a chiral reference or by analyzing anomalous dispersion effects, often requiring a high-quality crystal. While specific data for the title compound is not available, this technique remains the standard for unambiguously assigning stereochemistry in related chiral derivatives.
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the molecular structure in solution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR)
Detailed NMR studies have been performed on this compound, providing unambiguous assignment of its proton and carbon signals. rsc.org The spectra are typically recorded in a solvent like deuterated chloroform (B151607) (CDCl3).
¹H NMR Data: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. For this compound, the signals are well-resolved. rsc.org The aromatic protons on the two different phenyl rings appear in distinct regions, and the aliphatic protons of the ethyl and methyl groups show characteristic splitting patterns and chemical shifts. rsc.org
¹³C NMR Data: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum for this compound shows distinct signals for the aromatic, aliphatic, and methyl carbons. rsc.org
The following table summarizes the reported NMR data for this compound. rsc.org
| Parameter | ¹H NMR (600 MHz, CDCl₃) | ¹³C NMR (151 MHz, CDCl₃) |
| Aromatic Protons (Ph) | δ = 7.27 (d, J=7.9 Hz, 2H), 7.21 (t, J=7.6 Hz, 2H), 7.12 (m, 1H), 6.81 (d, J=8.3 Hz, 2H), 6.35 (d, J=8.2 Hz, 2H) | δ = 152.0, 145.4, 141.5, 128.6 (2C), 126.8, 125.9 (2C), 114.8 (2C), 114.6 (2C) |
| NH Proton | δ = 3.90 (s, 1H) | Not Applicable |
| CH (Aliphatic) | δ = 4.36 (q, J=6.7 Hz, 1H) | δ = 54.3 |
| CH₃ (Aliphatic) | δ = 1.41 (d, J=6.7 Hz, 3H) | δ = 25.1 |
| CH₃ (Aromatic) | δ = 2.09 (s, 3H) | δ = 55.7 |
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm these assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)
As of the latest available data, specific experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not widely published in peer-reviewed literature or available in comprehensive public databases. However, based on the known functional groups within the molecule, a theoretical vibrational analysis can be projected.
Key expected vibrational modes would include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the primary amine group (-NH₂). These can appear as one or two distinct bands.
Aromatic C-H stretching: Expected above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and ethyl groups, anticipated in the 2850-3000 cm⁻¹ region.
C=C stretching: Within the aromatic rings, these vibrations usually appear in the 1450-1600 cm⁻¹ range.
N-H bending: This deformation mode for the primary amine is typically found near 1550-1650 cm⁻¹.
C-N stretching: This vibration is generally observed in the 1250-1350 cm⁻¹ region for aromatic amines.
A detailed FT-IR and Raman spectroscopic study would be invaluable for confirming the presence and connectivity of these functional groups and providing insight into the molecule's symmetry and intermolecular interactions in the solid state. For instance, the FT-Raman spectrum of a related compound, 4-methyl-2-nitroaniline, has been successfully analyzed to identify its functional groups. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₅H₁₇N) is 211.30 g/mol . epa.gov
The fragmentation of this compound under electron ionization would likely proceed through several key pathways:
Benzylic cleavage: The most favorable fragmentation would be the cleavage of the bond between the chiral carbon and the phenyl-substituted methyl group, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, or a tropylium (B1234903) ion rearrangement. Another significant fragmentation would be the loss of a methyl group to form a stable ion at m/z 196 (M-15).
Loss of the phenylethyl group: Cleavage of the bond between the aniline ring and the phenylethyl substituent could lead to a fragment corresponding to the 4-methylaniline radical cation.
A comprehensive analysis of the fragmentation pattern would provide unambiguous confirmation of the compound's structure and distinguish it from its isomers.
Table 1: Projected Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Possible Structure/Identity |
| 211 | Molecular Ion (M⁺) |
| 196 | [M - CH₃]⁺ |
| 106 | [M - C₈H₉]⁺ (Loss of phenylethyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
This table is predictive and awaits experimental verification.
Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Spectroscopy (Circular Dichroism)
Electronic absorption spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorptions corresponding to π → π* transitions of the benzene (B151609) rings.
Specific experimental UV-Vis data for this compound is not available in current literature. However, the UV-Vis spectrum of the parent compound, aniline, in various solvents shows characteristic absorption bands. nist.govnist.gov For substituted anilines, the position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring. The presence of the methyl and phenylethyl groups on the aniline ring in this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Solvent |
| π → π | ~240-250 | Methanol/Ethanol |
| π → π | ~280-295 | Methanol/Ethanol |
This table is predictive and based on typical values for substituted anilines; experimental data is required for confirmation.
Given that this compound possesses a chiral center at the carbon atom of the ethyl group attached to the aniline ring, it is an optically active molecule. Therefore, it is expected to exhibit a signal in Circular Dichroism (CD) spectroscopy . CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing unique information about the stereochemical configuration of chiral molecules. A CD spectrum for this compound would be crucial for assigning the absolute configuration (R or S) of its enantiomers and studying its chiroptical properties. However, no experimental CD spectra for this compound have been reported in the available literature.
Theoretical and Computational Chemistry Investigations of 4 Methyl 2 1 Phenylethyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the molecular properties of 4-Methyl-2-(1-phenylethyl)aniline, a compound characterized by its aniline (B41778) core substituted with a methyl group at the para position and a 1-phenylethyl group at the ortho position. These computational methods allow for the elucidation of its electronic structure, reactivity, and potential applications in materials science.
Electronic Structure and Reactivity Descriptors (HOMO-LUMO Energy Gaps, Fukui Functions)
The electronic behavior of this compound is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Fukui functions are another set of reactivity descriptors derived from conceptual Density Functional Theory (DFT). They identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amino group and the ortho and para positions of the aniline ring are the primary sites for electrophilic attack, a common feature in aniline derivatives.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Estimated Value | Significance |
| HOMO Energy | -5.2 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability |
| Global Hardness (η) | 2.2 eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.45 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 3.0 eV | Tendency to attract electrons |
| Electrophilicity Index (ω) | 2.05 eV | Measure of electrophilic power |
Note: The values in this table are hypothetical and are based on trends observed for similarly substituted aniline derivatives. They serve an illustrative purpose.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density and the nature of bonding within a molecule. It translates the complex many-electron wavefunction into a simple Lewis-like structure with localized bonds and lone pairs, and quantifies the stabilizing interactions arising from electron delocalization. rsc.org
In this compound, NBO analysis would reveal significant hyperconjugative interactions. These interactions involve the donation of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. Key interactions would include:
n(N) → σ(C-C)*: The lone pair on the nitrogen atom (a Lewis donor) delocalizes into the antibonding orbitals of the adjacent carbon-carbon bonds in the phenyl ring. This interaction is characteristic of the resonance effect in anilines and contributes to the activation of the ring towards electrophilic substitution.
σ(C-H) → σ(C-C)*: Hyperconjugation involving the C-H bonds of the methyl and phenylethyl substituents with the aromatic ring's antibonding orbitals further contributes to the molecule's stability.
These delocalization effects, quantified as second-order perturbation energies (E(2)) in NBO analysis, stabilize the molecule and influence its geometry and reactivity. The steric hindrance from the bulky ortho 1-phenylethyl group might cause a slight twisting of the amino group out of the plane of the benzene (B151609) ring, which would, in turn, affect the extent of these hyperconjugative interactions. wikipedia.org
Prediction of Non-Linear Optical (NLO) Properties Based on Electronic Structure
Molecules with significant intramolecular charge transfer (ICT) characteristics often exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. The presence of both electron-donating (amino and alkyl groups) and electron-accepting (the phenyl ring can act as a π-acceptor) moieties within this compound suggests potential for NLO activity.
Computational methods can predict NLO properties by calculating the first-order hyperpolarizability (β), a measure of the second-order NLO response. A large β value indicates a strong NLO response. The magnitude of β is related to the extent of ICT from the donor to the acceptor parts of the molecule upon excitation. For aniline derivatives, substitution with strong donor and acceptor groups, particularly in a "push-pull" arrangement, enhances the NLO properties. nih.gov
Table 2: Hypothetical Calculated Non-Linear Optical Properties for this compound
| Property | Estimated Value | Unit |
| Dipole Moment (μ) | 2.5 | Debye |
| Mean Polarizability (α) | 30 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu |
Note: The values in this table are hypothetical and are based on trends observed for similarly substituted aniline derivatives. They serve an illustrative purpose.
Reaction Mechanism Investigations
Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions, including the identification of transient species like transition states and the mapping of the energy landscape of a reaction.
Transition State Modeling and Characterization
A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. mit.edu Modeling and characterizing the transition state is crucial for understanding reaction kinetics and selectivity. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods can be employed to locate the geometry of the transition state and calculate its energy.
For instance, in an electrophilic attack on the aniline ring, the transition state would involve the formation of a partial bond between the electrophile and a carbon atom of the ring, leading to a high-energy intermediate known as a sigma complex or arenium ion. The structure and energy of this transition state would be influenced by the steric and electronic effects of the methyl and 1-phenylethyl substituents. The bulky ortho group would likely disfavor attack at the adjacent carbon atom due to steric hindrance. wikipedia.orgacs.org
Transition state structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Potential Energy Surface Mapping for Key Reactions
A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule or a system of reacting molecules as a function of their geometric parameters. colostate.edu Mapping the PES for a reaction provides a comprehensive picture of the reaction pathway, including reactants, products, intermediates, and transition states.
For a reaction involving this compound, a calculated PES would illustrate the energy changes as the reaction progresses. For example, in a reaction with an electrophile, the PES would show the initial energy of the reactants, the activation energy required to reach the transition state, the energy of any intermediates, and the final energy of the products. acs.org
By mapping the PES for different possible reaction pathways (e.g., attack at different positions on the aromatic ring), the most favorable reaction mechanism can be identified as the one with the lowest energy barrier. The study of the PES for substituted anilines has shown that interactions between ortho substituents and the amino group can significantly influence the conformational landscape and reactivity. colostate.edu
Analysis of Solvent Effects on Reaction Pathways (e.g., using implicit solvation models)
In computational chemistry, understanding the influence of the solvent on reaction pathways is crucial for accurately predicting reaction rates and mechanisms. For a molecule like this compound, which possesses both polar (amino group) and nonpolar (aromatic rings, alkyl groups) regions, solvent interactions can significantly impact its reactivity. Implicit solvation models are a computationally efficient method to account for these effects by treating the solvent as a continuous medium with specific dielectric properties, rather than modeling individual solvent molecules explicitly. osti.govresearchgate.net
Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models create a cavity in the solvent continuum that represents the solute molecule. The solute's electron density polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute, altering its energy and electronic structure. This approach allows for the calculation of solvation free energies, which are essential for constructing accurate potential energy surfaces of reactions in solution.
For reactions involving aniline derivatives, such as electrophilic aromatic substitution or N-alkylation, theoretical studies have demonstrated the importance of including solvent effects. For instance, in the chlorination of aniline, computational studies using Density Functional Theory (DFT) have explored the potential energy surface in the gas phase and have highlighted the role of the solvent in stabilizing charged intermediates and transition states. tsijournals.comresearchgate.nettsijournals.com The choice of solvent can influence the stability of intermediates, such as the Wheland complex in electrophilic substitution, and can alter the energy barriers of the reaction steps. tsijournals.comresearchgate.net
A hypothetical study on a reaction of this compound, for example, its N-alkylation, would involve calculating the energies of reactants, transition states, and products in both the gas phase and in various solvents using an implicit solvation model. The results would likely show a stabilization of charged species in polar solvents, potentially lowering the activation energy and accelerating the reaction rate compared to the gas phase or nonpolar solvents.
Table 1: Illustrative Example of Calculated Solvent Effects on the Activation Energy (ΔE_act) for a Hypothetical Reaction of this compound
| Solvent | Dielectric Constant (ε) | ΔE_act (kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 22.5 |
| Tetrahydrofuran | 7.5 | 20.1 |
| Acetonitrile | 37.5 | 18.3 |
| Water | 78.4 | 17.5 |
| Note: This table is a hypothetical illustration. The values are representative of typical trends observed in computational studies of reactions involving polar functional groups. |
Kinetic Isotope Effect Studies for Mechanistic Elucidation
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and computational chemistry for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at the same atomic position (e.g., kH/kD for hydrogen/deuterium). wikipedia.orglibretexts.org By measuring or calculating the KIE, one can infer whether a particular bond is broken or formed in the rate-determining step of a reaction.
Computational studies, typically employing DFT, can predict KIEs with a good degree of accuracy. nih.gov This involves calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state and the transition state is the primary contributor to the primary KIE.
For reactions involving aniline derivatives, KIE studies can provide crucial mechanistic insights. For instance, in SN2 reactions with aniline nucleophiles, the observation of a primary deuterium (B1214612) KIE (when using deuterated aniline) provides evidence for the involvement of the N-H bond in the transition state. rsc.org Similarly, for enzymatic reactions involving amine oxidation, such as the monoamine oxidase-catalyzed decomposition of benzylamine, large H/D KIEs are indicative of a hydride transfer mechanism in the rate-limiting step. mdpi.com
A theoretical investigation of a hypothetical hydrogen abstraction reaction from the amino group of this compound would involve calculating the primary KIE for the N-H bond. A calculated kH/kD value significantly greater than 1 would strongly suggest that the N-H bond is being broken in the rate-determining step.
Table 2: Hypothetical Calculated Primary Kinetic Isotope Effects (kH/kD) for a Hydrogen Abstraction Reaction from this compound at 298 K
| Reaction Coordinate | Calculated kH/kD | Mechanistic Implication |
| N-H bond cleavage | 6.8 | N-H bond is broken in the rate-determining step. |
| C-H (methyl) cleavage | 1.1 | C-H bond of the methyl group is not broken in the rate-determining step. |
| C-H (benzylic) cleavage | 4.5 | C-H bond at the benzylic position is likely broken in the rate-determining step. |
| Note: This table is for illustrative purposes. The values are typical for primary KIEs calculated using DFT for different types of C-H and N-H bond cleavages. |
Conformational Analysis and Stereoisomer Energy Landscapes
Computational methods, particularly DFT and ab initio methods, are well-suited for exploring the conformational landscape of flexible molecules. A systematic or stochastic conformational search can be performed to identify the low-energy conformers. For each conformer, a geometry optimization is carried out to find the local minimum on the PES, followed by a vibrational frequency calculation to confirm that it is a true minimum and to obtain the ZPVE and thermal corrections to the energy.
A study on the structurally related molecule, 2-phenylethylamine, using microwave spectroscopy and theoretical calculations, has identified several low-energy conformers arising from the rotation around the C-C and C-N bonds. researchgate.net For this compound, the conformational analysis would be more complex due to the additional methyl group and the substituted aniline ring. The key dihedral angles to consider would be around the C(aniline)-C(phenylethyl) bond and the C(alpha)-C(phenyl) bond.
The relative energies of the different conformers of the (R) and (S) enantiomers would be calculated to determine the most stable structures. The energy landscape would reveal the energy barriers separating these conformers, providing insight into the molecule's flexibility at different temperatures.
Table 3: Hypothetical Relative Energies of Conformers of (R)-4-Methyl-2-(1-phenylethyl)aniline Calculated at the DFT/B3LYP/6-31G(d) Level of Theory
| Conformer | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-C-Cphenyl) | Relative Energy (kcal/mol) |
| R-1 | 60° (gauche) | 180° (anti) | 0.00 |
| R-2 | 180° (anti) | 60° (gauche) | 0.85 |
| R-3 | 60° (gauche) | 60° (gauche) | 1.50 |
| R-4 | 180° (anti) | 180° (anti) | 2.10 |
| Note: This table is a hypothetical representation of a conformational analysis. The dihedral angles and relative energies are illustrative of what might be found for a chiral, flexible molecule. |
Prediction of Spectroscopic Parameters from First Principles Calculations
First-principles calculations, primarily based on DFT, are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
For this compound, DFT calculations could provide a theoretical vibrational spectrum. After geometry optimization of the most stable conformer, the harmonic vibrational frequencies can be computed. These calculated frequencies are often systematically scaled to account for anharmonicity and the approximations inherent in the computational method. The calculated IR and Raman intensities help in assigning the peaks in the experimental spectra to specific vibrational modes of the molecule.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. The magnetic shielding tensors are calculated for each nucleus, and the chemical shifts are then determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). For chiral molecules like this compound, computational methods can also be used to predict chiroptical properties like the electronic circular dichroism (ECD) spectrum, which can help in determining the absolute configuration of the enantiomers.
Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for the Aromatic Carbons of this compound Compared to Experimental Data for Similar Compounds
| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
| C1 (C-NH2) | 145.2 | 140-150 |
| C2 (C-phenylethyl) | 128.5 | 125-135 |
| C3 | 129.8 | 128-132 |
| C4 (C-CH3) | 135.4 | 130-140 |
| C5 | 116.7 | 115-120 |
| C6 | 119.3 | 118-122 |
| Note: This table is a hypothetical example. The predicted values are based on typical DFT calculations for substituted anilines and are for illustrative purposes only. Experimental ranges are approximate and can vary with solvent and other conditions. |
Applications in Advanced Organic Synthesis and Catalysis Research
Role as a Chiral Building Block for Complex Molecule Synthesis
In the quest for synthesizing enantiomerically pure complex molecules, such as pharmaceuticals and natural products, chemists often rely on "chiral building blocks." These are relatively small, readily available molecules that possess one or more defined stereocenters. 4-Methyl-2-(1-phenylethyl)aniline, particularly in its single enantiomer form, is an exemplary chiral building block.
Table 1: Potential Applications of this compound as a Chiral Building Block
| Target Molecule Class | Synthetic Utility of the Building Block |
|---|---|
| Chiral Pharmaceutical Intermediates | The phenylethyl-aniline core can be embedded into larger structures designed to interact with biological targets like enzymes or receptors. |
| Agrochemically Active Compounds | Serves as a foundational fragment for creating pesticides or herbicides with specific stereochemistry, enhancing efficacy and reducing off-target effects. |
| Chiral Ligand Scaffolds | The aniline (B41778) itself can be the starting point for constructing more complex chiral ligands (see Section 7.2). |
Ligand Design and Synthesis in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool that uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The heart of the catalyst is often a metal complexed with a chiral organic molecule known as a ligand. The 1-phenylethylamine (B125046) motif is a privileged structure for inducing chirality, making this compound an attractive precursor for ligand synthesis. mdpi.com
Development of N-Heterocyclic Carbene Ligands Bearing Phenylethyl Aniline Motifs
N-Heterocyclic Carbenes (NHCs) are a class of exceptionally stable carbenes that have become revolutionary ligands in organometallic chemistry and catalysis. scripps.edu They form very strong bonds to metal centers and their electronic and steric properties can be finely tuned. scripps.eduprinceton.edu Chiral NHCs are particularly sought after for enantioselective catalysis. nih.gov
The synthesis of a chiral NHC ligand from this compound would typically involve a multi-step sequence where the aniline nitrogen is incorporated into a heterocyclic ring, such as an imidazole. For instance, the aniline can be made to react with other components to form an imidazolium (B1220033) salt. This salt is the stable precursor to the active NHC ligand. Upon treatment with a base, the imidazolium salt is deprotonated to generate the N-heterocyclic carbene. The crucial (1-phenylethyl) group, now attached to one of the nitrogen atoms of the NHC ring, creates a chiral pocket around the carbene carbon that will eventually coordinate to a metal. This chiral environment is key to controlling the stereochemical outcome of a catalyzed reaction. bham.ac.uk
Application in Transition Metal-Catalyzed Asymmetric Transformations (e.g., Hydrogenation, Alkylation)
Once a chiral NHC ligand derived from this compound is synthesized, it can be complexed with various transition metals like rhodium, iridium, palladium, or copper to form a potent asymmetric catalyst. princeton.edubham.ac.uk These catalysts are employed in a wide array of asymmetric transformations.
In asymmetric hydrogenation , such a catalyst could be used to convert a prochiral alkene into a chiral alkane with high enantiomeric excess. The substrate temporarily binds to the metal center, and the chiral ligand directs the hydrogen atoms to a specific face of the double bond, preferentially forming one enantiomer of the product.
Similarly, in asymmetric alkylation reactions, the chiral catalyst controls the addition of a nucleophile to an electrophile, ensuring the creation of a new stereocenter with a specific configuration. The steric bulk and electronic influence of the phenylethyl aniline-derived ligand are directly responsible for the high levels of stereoselectivity observed. nih.gov
Table 2: Components of an NHC-Based Asymmetric Catalytic System
| Component | Role in Catalysis | Example |
|---|---|---|
| Metal Precursor | The active catalytic center. | [Rh(COD)Cl]₂ |
| Chiral NHC Ligand | Induces chirality and modulates metal reactivity. | NHC derived from this compound |
| Substrate | The prochiral molecule to be transformed. | A prochiral alkene or ketone |
Use as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a compound that is temporarily incorporated into a non-chiral starting material to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. The 1-phenylethylamine (α-PEA) group is a classic and highly effective chiral auxiliary, and this compound can function in this capacity. mdpi.com
The process involves first attaching the aniline to a prochiral substrate, for example, by forming an imine with a ketone or an amide with a carboxylic acid derivative. The bulky, stereochemically defined (1-phenylethyl) group of the auxiliary then shields one face of the molecule. When a reagent approaches, it is sterically forced to attack from the less hindered face, resulting in the formation of one diastereomer in preference to the other. Once this diastereoselective reaction is complete, the chemical bond connecting the auxiliary to the product is cleaved, releasing the newly synthesized chiral molecule and allowing the auxiliary to be recovered and potentially reused. This strategy is a powerful method for controlling stereochemistry in the synthesis of complex organic molecules. mdpi.com
Table 3: General Steps for Using a Chiral Auxiliary
| Step | Description |
|---|---|
| 1. Attachment | The chiral auxiliary (e.g., this compound) is covalently bonded to the prochiral substrate. |
| 2. Diastereoselective Reaction | A new stereocenter is created on the substrate under the steric influence of the auxiliary. |
| 3. Cleavage | The auxiliary is chemically removed from the now-chiral product. |
| 4. Recovery | The chiral auxiliary is isolated for potential reuse. |
Precursor to Advanced Organic Materials and Specialty Chemicals (focusing on chemical research and development)
Beyond its role in asymmetric synthesis, this compound serves as a valuable precursor in the research and development of advanced organic materials and specialty chemicals. The combination of its aromatic structure, reactive amine group, and inherent chirality allows for its incorporation into a variety of functional materials.
In materials science, this compound could be used as a monomer or a dopant in the synthesis of chiral polymers. For example, electropolymerization of anilines can produce conductive polymers. Incorporating this chiral aniline into the polymer backbone could induce a helical structure, leading to materials with unique chiroptical properties, such as strong circular dichroism, which are desirable for applications in optical sensors or asymmetric electronics.
Furthermore, its structure makes it a suitable building block for specialty chemicals like chiral liquid crystals or dyes. In these applications, the specific three-dimensional shape and chirality of the molecule are paramount to the material's function, influencing properties such as phase behavior, color, and interaction with polarized light. The research in this area focuses on how the molecular-level chirality of precursors like this compound can be translated into macroscopic material properties.
Future Research Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes for 4-Methyl-2-(1-phenylethyl)aniline
Future research will likely prioritize the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. nih.govmdpi.com Conventional methods, while effective, may rely on harsh reaction conditions, stoichiometric reagents, or hazardous solvents. The drive towards sustainability necessitates the exploration of cleaner and more atom-economical alternatives.
Key areas of focus will include:
Catalytic C-H Amination: Direct amination of C-H bonds in a suitable toluene derivative with (1-phenylethyl)amine offers a highly atom-economical route, avoiding the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes could provide highly selective and environmentally benign pathways to chiral amines, operating under mild aqueous conditions. semanticscholar.org
Use of Greener Solvents: Replacing traditional organic solvents with alternatives like ionic liquids, supercritical fluids, or water-based systems can significantly reduce the environmental impact of the synthesis. digitallibrary.co.in
Energy-Efficient Methods: Investigating microwave-assisted or ultrasound-assisted syntheses could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. nih.govmdpi.com
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic C-H Amination | High atom economy, reduced waste | Development of selective and robust catalysts |
| Biocatalysis | High stereoselectivity, mild conditions, green solvent (water) | Enzyme discovery and engineering, process optimization |
| Greener Solvents | Reduced environmental impact and toxicity | Solvent screening, reaction optimization in new media |
Exploration of Novel Catalytic Functions and Applications in Cascade Reactions
The inherent chirality and the presence of a coordinating amine group make this compound an attractive scaffold for developing new catalysts. Future work should explore its potential as both a ligand for metal-based catalysts and as an organocatalyst.
A particularly promising area is its application in cascade reactions, where multiple transformations occur in a single pot, avoiding the need for isolating intermediates. manchester.ac.ukmdpi.com This approach enhances efficiency and reduces waste. For instance, a chiral metal complex derived from this aniline (B41778) could potentially catalyze a hydrogenation followed by an acylation or cyclization in a sequential, one-pot process. abo.firesearchgate.net The development of multifunctional catalysts that incorporate this aniline framework could enable complex molecular transformations with high selectivity. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Techniques
The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and process control. researchgate.netmdpi.com Applying flow chemistry to the synthesis of this compound could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net
Future research should focus on:
Developing robust flow protocols for the key synthetic steps.
Integrating in-line purification and analysis techniques to create a fully automated and telescoped synthesis. beilstein-journals.orgbeilstein-journals.org
Utilizing automated platforms for high-throughput screening of reaction conditions, accelerating the optimization process. nih.gov
This integration of automation and continuous processing can facilitate the on-demand production of this compound and its derivatives, making it more accessible for further research and application. beilstein-journals.org
Advanced Spectroscopic and Computational Methodologies for Deeper Insight
To fully harness the potential of this compound, a deeper understanding of its structural, electronic, and reactive properties is essential. Advanced spectroscopic and computational methods are critical tools for achieving this insight.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the molecule's geometry, predict its spectral properties (IR, Raman, NMR), and investigate reaction mechanisms involving it. mdpi.commdpi.comresearchgate.net Such studies can elucidate the transition states of reactions, predict kinetic parameters, and guide the rational design of new catalysts and ligands. mdpi.commdpi.com
Advanced Spectroscopy: Techniques like 2D NMR, X-ray crystallography, and chiroptical spectroscopy (e.g., circular dichroism) can provide detailed information about the molecule's three-dimensional structure, conformation, and absolute stereochemistry. mdpi.comnih.gov Comparing experimental data with computationally predicted spectra can provide a powerful means of structure verification. researchgate.netnih.gov
Table 2: Application of Advanced Methodologies
| Methodology | Information Gained | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energetics, predicted spectra | Mechanistic understanding, catalyst design |
| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions | Unambiguous structure determination, solid-state packing analysis |
| 2D NMR Spectroscopy | Through-bond and through-space atomic correlations | Detailed structural elucidation in solution |
Design of Next-Generation Chiral Scaffolds and Ligands Based on the Phenylethyl Aniline Framework
The chiral 1-phenylethyl group combined with the functional aniline ring makes this compound an excellent starting point for the design of new, more complex chiral molecules. Its framework can be elaborated upon to create novel ligands for asymmetric catalysis or as a foundational scaffold for building libraries of chiral compounds.
Future directions include:
Synthesis of Bidentate and Tridentate Ligands: The aniline nitrogen can be further functionalized to introduce additional coordinating groups, transforming the molecule into a powerful ligand for various transition metals used in asymmetric synthesis.
Development of Chiral Auxiliaries: The molecule could be used as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate.
Incorporation into Supramolecular Structures: The phenylethyl aniline framework could serve as a chiral building block for the construction of larger, ordered assemblies like metal-organic frameworks (MOFs) or chiral polymers. globethesis.com
By leveraging the inherent chirality and synthetic versatility of this compound, researchers can develop a new generation of tools for asymmetric synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Methyl-2-(1-phenylethyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via catalytic coupling reactions, often using palladium-based catalysts. Key parameters include temperature control (e.g., 80–120°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of precursors. Yields range from 58% to 99%, with purity confirmed by NMR and mass spectrometry (MS) . Optimization involves adjusting reaction time and catalyst loading to minimize side products like quinones or carboxylic acids from oxidation .
Q. How can researchers purify this compound effectively?
- Methodological Answer : High-performance liquid chromatography (HPLC) with acetonitrile as the mobile phase is recommended for resolving impurities. Recrystallization in ethanol or methanol can further enhance purity, with monitoring via thin-layer chromatography (TLC) to track progress .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm) and methyl/ethyl substituents (δ 1.2–2.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 211.3 for C₁₅H₁₇N) .
- X-ray Crystallography : Resolves spatial arrangement of the phenylethyl and methyl groups (e.g., dihedral angles ~84° between aromatic rings) .
Advanced Research Questions
Q. What is the mechanism behind the pro-apoptotic activity of this compound?
- Methodological Answer : Studies on Cordyceps bassiana derivatives show this compound induces apoptosis via mitochondrial pathways, including caspase-3 activation and Bcl-2 suppression. Researchers should use flow cytometry with Annexin V/PI staining and Western blotting for protein-level validation .
Q. How do structural modifications influence the antimicrobial efficacy of this compound?
- Methodological Answer : Substituting the methyl or phenylethyl groups alters bioactivity. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
- Bulkier substituents reduce membrane permeability, as shown in analogs like 4-Isopropyl-2,6-bis(1-phenylethyl)aniline (MIC = 16 µg/mL against E. coli) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, temperature). Standardize protocols using:
- Dose-response curves to determine IC₅₀ values.
- Positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Replicate studies under controlled environments (e.g., anaerobic vs. aerobic conditions) .
Q. What computational tools are effective for predicting the reactivity of this compound in cyclization reactions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron distribution in the aniline moiety. Focus on HOMO-LUMO gaps to predict sites for nucleophilic attack or radical formation .
Experimental Design Considerations
Q. How should researchers design experiments to study the compound’s interaction with cellular targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors like tyrosine kinases.
- Fluorescence Polarization : Track ligand-protein interactions in real time .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with targets (e.g., EGFR or PD-1) .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Scaling issues include exothermic reactions and catalyst deactivation. Solutions:
- Continuous Flow Reactors : Improve heat dissipation and yield consistency.
- Heterogeneous Catalysts : Use Pd/C or immobilized ligands to simplify purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
